molecular formula C6H11O10P B1140869 tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate CAS No. 103213-29-2

tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate

Cat. No.: B1140869
CAS No.: 103213-29-2
M. Wt: 274.119301
InChI Key:
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Description

tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate is a significant compound in the field of biomedicine. It serves as a substrate in diverse enzymatic reactions, prominently contributing to the intricate metabolic processes of complex carbohydrates. The compound has the molecular formula C6H8O10PNa3 and a molecular weight of 340.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate involves the phosphorylation of glucuronic acid. The reaction typically requires the use of phosphorylating agents under controlled conditions to ensure the formation of the desired phosphate ester. The compound is then purified through crystallization to obtain the pentahydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar phosphorylation techniques. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form glucaric acid derivatives.

    Reduction: Reduction reactions can convert the compound into glucuronic acid derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include glucaric acid derivatives, reduced glucuronic acid derivatives, and various substituted glucuronic acid compounds .

Scientific Research Applications

tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and other organic compounds.

    Biology: The compound serves as a substrate in enzymatic reactions, aiding in the study of metabolic pathways.

    Medicine: It is used in the development of pharmaceuticals and as a biochemical marker in various diagnostic tests.

    Industry: The compound is utilized in the production of biodegradable polymers and other industrial materials

Mechanism of Action

The mechanism of action of tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate involves its role as a substrate in enzymatic reactions. It participates in the metabolic processes of complex carbohydrates, interacting with specific enzymes to facilitate the conversion of glucuronic acid derivatives. The molecular targets include enzymes involved in carbohydrate metabolism, and the pathways affected are those related to the synthesis and degradation of complex carbohydrates.

Comparison with Similar Compounds

Similar Compounds

    D-Glucuronic acid: A precursor to tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate, involved in similar metabolic processes.

    D-Glucuronic acid sodium salt: Another derivative of glucuronic acid with similar biochemical properties.

    Uridine 5′-diphosphoglucuronic acid trisodium salt: A compound involved in the biosynthesis of glycosaminoglycans.

Uniqueness

This compound is unique due to its specific role as a phosphorylated derivative of glucuronic acid. This phosphorylation enhances its reactivity and specificity in enzymatic reactions, making it a valuable tool in biochemical research and industrial applications.

Properties

IUPAC Name

tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O10P.3K.5H2O/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14;;;;;;;;/h1-4,6-9H,(H,10,11)(H2,12,13,14);;;;5*1H2/q;3*+1;;;;;/p-3/t1-,2-,3+,4-,6+;;;;;;;;/m0......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOYDOCUHYEURE-CXWREKGISA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)OP(=O)([O-])[O-])C(=O)[O-])O)O.O.O.O.O.O.[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)([O-])[O-])C(=O)[O-])O)O.O.O.O.O.O.[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18K3O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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